molecular formula C16H9Br B033193 1-Bromopyrene CAS No. 1714-29-0

1-Bromopyrene

Cat. No.: B033193
CAS No.: 1714-29-0
M. Wt: 281.15 g/mol
InChI Key: HYGLETVERPVXOS-UHFFFAOYSA-N
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Description

1-Bromopyrene is a derivative of pyrene, a well-known aromatic hydrocarbon. This compound is characterized by the substitution of a bromine atom at the first position of the pyrene molecule.

Mechanism of Action

Target of Action

1-Bromopyrene, a mono bromo substituted pyrene derivative, is a polycyclic aromatic hydrocarbon (PAH) . It primarily targets human skin keratinocytes . Keratinocytes are the predominant cell type in the epidermis, the outermost layer of the skin, and play a crucial role in the barrier function of the skin .

Mode of Action

This compound interacts with its targets, the keratinocytes, inducing phototoxicity, DNA damage, and repair .

Biochemical Pathways

It is known that this compound can induce phototoxicity and dna damage in human skin keratinocytes . This suggests that it may interfere with the normal cellular processes in these cells, leading to DNA damage and triggering the cells’ repair mechanisms.

Result of Action

The primary result of this compound’s action is the induction of phototoxicity and DNA damage in human skin keratinocytes . Phototoxicity refers to a skin reaction that occurs when a chemical substance absorbs light and then damages the skin. DNA damage, on the other hand, can lead to mutations and potentially contribute to the development of skin cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to light can enhance its phototoxic effects . Additionally, the presence of other chemical substances in the environment can potentially affect its stability and action. More research is needed to fully understand these interactions.

Preparation Methods

1-Bromopyrene can be synthesized through several methods. One common approach involves the bromination of pyrene in an organic solvent such as dichloromethane. The reaction typically uses dibromohydantoin as the brominating agent. The mixture is then filtered, and the resulting solid is recrystallized to obtain pure this compound .

Another method involves the bromination of pyrene in carbon tetrachloride using a bromine solution. The reaction is carried out for two hours with continuous stirring until the solution changes color from red to yellow, indicating the completion of the reaction .

Chemical Reactions Analysis

1-Bromopyrene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium and Grignard reagents.

    Oxidation Reactions: this compound can be oxidized to form pyrene-1-carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction Reactions: The bromine atom can be reduced to form pyrene using reducing agents like zinc in acetic acid.

These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Comparison with Similar Compounds

1-Bromopyrene can be compared with other bromopyrene derivatives such as 2-Bromopyrene, 2,7-Dibromopyrene, and 1,6-Dibromopyrene. These compounds differ in the position and number of bromine atoms on the pyrene core, which affects their chemical reactivity and applications. For instance, 2-Bromopyrene is often used in similar applications but may exhibit different reactivity due to the position of the bromine atom .

Similar Compounds

  • 2-Bromopyrene
  • 2,7-Dibromopyrene
  • 1,6-Dibromopyrene
  • 1,8-Dibromopyrene
  • 1,3-Dibromopyrene
  • 1,7-Dibromopyrene
  • 1,3,6-Tribromopyrene
  • 1,3,6,8-Tetrabromopyrene

This compound stands out due to its specific substitution pattern, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-bromopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGLETVERPVXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169077
Record name 1-Bromopyrene
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Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow crystals; [Alfa Aesar MSDS]
Record name 1-Bromopyrene
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CAS No.

1714-29-0
Record name 1-Bromopyrene
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Record name 1-Bromopyrene
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Record name 1-Bromopyrene
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Synthesis routes and methods I

Procedure details

Another photoconductor material used was bromopyrene resin. This product is obtained by condensation of 3-bromopyrene, melting point 94° to 95° C. (Organic Synthesis, Vol. 48 (1968), page 30) with formaldehyde in glacial acetic acid.
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Synthesis routes and methods II

Procedure details

Pyrene (2 g, 9.9 mmol), NBS (1.78 g, 10 mmol) were dissolved in 20 mL of CHCl3 under dry nitrogen topped with a reflux condenser. The reaction was stirred at 65° C. and monitored by GC-MS until complete. After evaporation of the solvent the crude product was further purified by chromatography on silica gel using 20:1 petroleum ether 60-80: EtOAc as eluent to afford a yellow solid (2 gr, 72%). 1H-NMR (500 MHz, CD2Cl2): δ 8.02-8.11 (m, 4H), 8.17-8.24 (m, 4H), 8.41 (d, J=9.2 Hz, 1H). 13C-NMR (125 MHz, CD2Cl2): δ 120.2, 124.4, 125.4, 126.1, 126.2, 126.3, 127.1, 127.6, 128.2, 129.5, 130.0, 130.5, 131.1, 131.2, 131.4, 131.7. EI-MS: m/z M+ Calculated 280.0, found 280.0.
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1.78 g
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20 mL
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Yield
72%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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